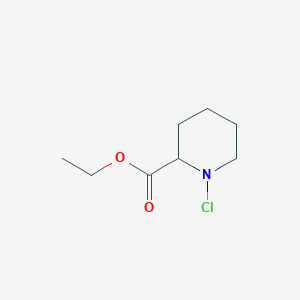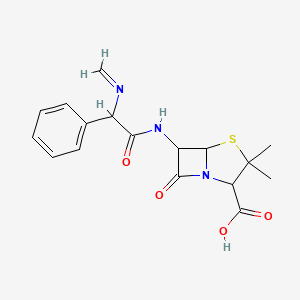
1-(1-Nitrobutan-2-yl)benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Nitrobutan-2-yl)benzotriazole is a compound that belongs to the benzotriazole family, known for its versatile applications in various fields of chemistry. Benzotriazole derivatives are widely recognized for their unique physicochemical properties, which make them valuable in synthetic chemistry, medicinal chemistry, and material science .
Métodos De Preparación
The synthesis of 1-(1-Nitrobutan-2-yl)benzotriazole typically involves the reaction of benzotriazole with nitrobutane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial production methods for benzotriazole derivatives often involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
1-(1-Nitrobutan-2-yl)benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, where the triazole ring acts as a leaving group
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various bases and acids. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzotriazole ring .
Aplicaciones Científicas De Investigación
1-(1-Nitrobutan-2-yl)benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. .
Biology: Benzotriazole derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other materials for industrial applications
Mecanismo De Acción
The mechanism of action of 1-(1-Nitrobutan-2-yl)benzotriazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzotriazole moiety can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparación Con Compuestos Similares
1-(1-Nitrobutan-2-yl)benzotriazole can be compared with other benzotriazole derivatives, such as:
- 5-Chlorobenzotriazole
- 5-Methylbenzotriazole
- 1H-Benzotriazole
These compounds share similar structural features but differ in their substituents, which can significantly influence their reactivity and applications. For example, 5-chlorobenzotriazole has been shown to have higher corrosion inhibition efficiency compared to benzotriazole itself .
Propiedades
Fórmula molecular |
C10H12N4O2 |
|---|---|
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
1-(1-nitrobutan-2-yl)benzotriazole |
InChI |
InChI=1S/C10H12N4O2/c1-2-8(7-13(15)16)14-10-6-4-3-5-9(10)11-12-14/h3-6,8H,2,7H2,1H3 |
Clave InChI |
FOOPTWIJSIJPPG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C[N+](=O)[O-])N1C2=CC=CC=C2N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















